2,3-Dichlorobenzoyl chloride
Overview
Description
2,3-Dichlorobenzoyl chloride is an organic compound with the chemical formula C7H3Cl3O. It is a colorless to light yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is characterized by the presence of two chlorine atoms and a benzoyl chloride functional group, making it a versatile reagent in various chemical reactions .
Mechanism of Action
Target of Action:
- 2,3-Dichlorobenzoyl chloride is an organic compound with the molecular formula C₇H₃Cl₃O. It serves as an intermediate metabolite of polychlorinated biphenyls (PCBs) .
Mode of Action:
- In these reactions, an aromatic substrate (such as benzene or its derivatives) reacts with an acid chloride (or acid anhydride) in the presence of an aluminum chloride catalyst .
- These products are typically deactivated and do not undergo a second substitution .
Pharmacokinetics (ADME Properties):
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzoyl chloride can be synthesized by reacting 2,3-dichlorobenzoic acid with thionyl chloride (SOCl2) in an inert atmosphere. The reaction typically proceeds as follows:
C7H4Cl2COOH+SOCl2→C7H3Cl3O+SO2+HCl
This reaction is carried out under reflux conditions to ensure complete conversion of the acid to the acyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,3-dichlorobenzoic acid.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the 2,3-dichlorobenzoyl group into aromatic compounds.
Common Reagents and Conditions:
Amines: React with this compound in the presence of a base (e.g., pyridine) to form amides.
Alcohols: React with this compound in the presence of a base to form esters.
Water: Hydrolysis occurs readily in the presence of water or aqueous base.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
2,3-Dichlorobenzoic Acid: Formed from hydrolysis.
Scientific Research Applications
2,3-Dichlorobenzoyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the 2,3-dichlorobenzoyl group into various molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Serves as an intermediate in the synthesis of drugs, such as lamotrigine, which is used to treat epilepsy and bipolar disorder
Industry: Utilized in the production of specialty chemicals, dyes, and polymers
Comparison with Similar Compounds
3,5-Dichlorobenzoyl Chloride: Similar in structure but with chlorine atoms at different positions on the benzene ring.
2,4-Dichlorobenzoyl Chloride: Another isomer with chlorine atoms at the 2 and 4 positions.
2,6-Dichlorobenzoyl Chloride: Chlorine atoms at the 2 and 6 positions
Uniqueness: 2,3-Dichlorobenzoyl chloride is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of products it forms. This positional isomerism can lead to differences in the physical and chemical properties, making it suitable for specific applications where other isomers may not be as effective .
Properties
IUPAC Name |
2,3-dichlorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBONBWJSFMTXLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062697 | |
Record name | Benzoyl chloride, 2,3-dichloro- | |
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Molecular Weight |
209.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or light brown solid; mp = 30-32 deg C; [MSDSonline] | |
Record name | 2,3-Dichlorobenzoyl chloride | |
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CAS No. |
2905-60-4, 25134-08-1 | |
Record name | 2,3-Dichlorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2905-60-4 | |
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Record name | 2,3-Dichlorobenzoyl chloride | |
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Record name | Benzoyl chloride, dichloro- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025134081 | |
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Record name | Benzoyl chloride, dichloro- | |
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Record name | Benzoyl chloride, 2,3-dichloro- | |
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Record name | Benzoyl chloride, 2,3-dichloro- | |
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Record name | Dichlorobenzoyl chloride | |
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Record name | 2,3-dichlorobenzoyl chloride | |
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Record name | 2,3-DICHLOROBENZOYL CHLORIDE | |
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Record name | 2,3-DICHLOROBENZOYL CHLORIDE | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,3-Dichlorobenzoyl chloride in pharmaceutical synthesis?
A1: this compound is a crucial building block in the synthesis of Lamotrigine [, ], an anticonvulsant medication used to treat epilepsy and bipolar disorder. The papers highlight its role as a key intermediate in the multi-step synthesis process.
Q2: What challenges are associated with the synthesis of 2,3-Dichlorobenzoyl cyanide, a key intermediate derived from this compound, in the production of Lamotrigine?
A2: One of the main challenges in synthesizing 2,3-Dichlorobenzoyl cyanide from this compound is optimizing the cyanation reaction. The research [] explores various catalytic systems and conditions to improve this step, highlighting the influence of factors like catalyst choice, cyanide source, and solvent on reaction rate and product purity. For example, while Copper(I) cyanide (CuCN) is identified as an effective cyanide source, its limited solubility can hinder the reaction rate.
Q3: Are there any alternative methods to assess the purity of Lamotrigine synthesized using this compound as a starting material?
A4: Yes, the research [] describes a method for testing the purity of Lamotrigine by identifying the presence of specific impurities, including 3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazine-5-(4H)-one and N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazine-3-yl]-2,3-dichlorobenzamide. This method employs thin-layer chromatography and comparison with standard solutions of the identified impurities to assess the quality and purity of the synthesized Lamotrigine.
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